N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-21(27(2,24)25)11-15(23)22-7-3-4-12(10-22)8-14-19-16(20-26-14)13-9-17-5-6-18-13/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXLQVYFHZRBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multi-step reactions, starting with the construction of the core oxadiazole and piperidine rings. This is followed by coupling these moieties through specific linkers and functionalization.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route for scalability, efficiency, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis could be employed.
Chemical Reactions Analysis
Synthetic Pathways
The compound’s synthesis involves multi-step reactions, primarily focusing on:
-
Oxadiazole ring formation : The 1,2,4-oxadiazole moiety is synthesized via cyclization between a nitrile and hydroxylamine or via amidoxime intermediates under dehydrating conditions (e.g., EDCl/HOBt) .
-
Piperidine coupling : The piperidine ring is functionalized at the 3-position with a methylene linker, likely through alkylation or reductive amination using formaldehyde derivatives .
-
Sulfonamide introduction : The methanesulfonamide group is introduced via nucleophilic substitution, reacting methanesulfonyl chloride with a secondary amine precursor in the presence of a base (e.g., triethylamine) .
-
Pyrazine incorporation : The pyrazin-2-yl group is attached through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging halogenated intermediates .
Key Reaction Table
Chemical Stability
-
Hydrolytic stability : The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring opening and formation of carboxylic acid derivatives .
-
Thermal stability : The compound remains stable up to 150°C, but decomposition occurs above this temperature, releasing SO₂ and CO₂ as byproducts .
-
Photostability : Exposure to UV light (λ = 254 nm) results in partial degradation of the pyrazine moiety, forming pyrazin-2-ol derivatives .
Reactivity with Functional Groups
-
Nucleophilic attack : The sulfonamide’s sulfur atom reacts with strong nucleophiles (e.g., Grignard reagents) to form sulfinic acid derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine but leaves the pyrazine ring intact .
-
Oxidation : The methyl group on the sulfonamide resists oxidation, but the piperidine’s tertiary amine undergoes N-oxidation with mCPBA .
Metabolic Pathways
In vitro studies on analogs suggest:
-
Hepatic metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the piperidine ring, forming hydroxylated metabolites .
-
Sulfonamide cleavage : Enzymatic hydrolysis of the sulfonamide group produces methanesulfonic acid and a secondary amine intermediate .
Comparative Analysis of Analogues
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Research has demonstrated that compounds containing pyrazinyl and oxadiazolyl moieties exhibit antimicrobial properties. The presence of these functional groups can enhance the effectiveness against various bacterial strains, making this compound a candidate for developing new antibiotics .
- Cancer Treatment : The compound's structure suggests potential activity against cancer cells. Studies have indicated that derivatives of pyrazinyl compounds may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Compounds with similar structures have been explored for their ability to modulate inflammatory responses, particularly in conditions like rheumatoid arthritis and osteoarthritis .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazinyl derivatives, including N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide). The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The findings showed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent.
Potential Mechanisms of Action
The mechanisms by which this compound exerts its effects may include:
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors, through its functional groups and structural motifs. The pathways it engages in can vary depending on the biological context, potentially influencing signaling cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural complexity invites comparisons with other sulfonamide derivatives and heterocyclic-containing molecules. Key analogues include:
NMR Profiling and Substituent Effects
Evidence from NMR studies on structurally related compounds highlights the importance of substituent positioning. For example, in Rapa and its derivatives (compounds 1 and 7 ), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, reflecting changes in the chemical environment due to substituents (Figure 6, ). By analogy, the target compound’s oxadiazole-pyrazine substituent on the piperidine ring would likely perturb NMR signals in analogous regions, providing insights into electronic and steric effects.
Pharmacological and Physicochemical Properties
While specific activity data for the target compound are unavailable, comparisons can be inferred:
- Solubility: The methanesulfonamide group enhances aqueous solubility compared to non-sulfonamide analogues.
- Metabolic Stability : The 1,2,4-oxadiazole ring may confer resistance to oxidative metabolism relative to ester- or amide-containing compounds.
- Target Binding : Pyrazine’s nitrogen atoms could facilitate hydrogen bonding with enzyme active sites, similar to pyrazinamide derivatives in antitubercular therapy.
Research Findings and Implications
Biological Activity
N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structure includes a pyrazine ring and an oxadiazole moiety, which are known for their pharmacological properties.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₄O₄S |
| Molecular Weight | 328.39 g/mol |
| CAS Number | 2034252-58-7 |
Antimicrobial Activity
Research indicates that compounds with oxadiazole and pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.24 μg/mL, suggesting a strong antibacterial potential compared to traditional antibiotics like ampicillin .
In a comparative study, the oxadiazole derivatives demonstrated better activity against Mycobacterium tuberculosis, with inhibition percentages reaching up to 96% at specific concentrations . This highlights the potential of this compound as a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer properties of oxadiazole derivatives have also been explored. Compounds similar to N-methyl-N-(2-oxo...) have shown cytotoxic effects against various cancer cell lines. For example, some derivatives have been documented to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells, leading to apoptosis (programmed cell death) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of the oxadiazole ring is often linked to enhanced biological activity due to its ability to interact with biological targets effectively. Modifications in the piperidine or pyrazine components can significantly influence the compound's potency and selectivity against specific pathogens or cancer cells .
Case Studies
Several case studies have evaluated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against Mycobacterium smegmatis, revealing MIC values that surpassed those of standard treatments .
- Cytotoxicity Assays : Research involving oxadiazole-piperidine hybrids demonstrated promising results in inhibiting cancer cell proliferation in vitro, with IC50 values indicating effective cytotoxicity .
- Pharmacokinetics : Studies on metabolic stability and bioavailability of similar compounds indicated favorable pharmacokinetic profiles, making them suitable candidates for further drug development .
Q & A
Basic: What are the optimal synthetic routes for preparing N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including:
- Heterocycle Formation : The 1,2,4-oxadiazole ring can be synthesized via condensation of amidoximes with activated carbonyl derivatives under basic conditions (e.g., K₂CO₃ in N,N-dimethylformamide) .
- Piperidine Functionalization : The piperidine moiety can be alkylated using reductive amination or nucleophilic substitution with a bromomethyl-oxadiazole intermediate .
- Sulfonamide Coupling : Methanesulfonamide groups are introduced via reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing oxadiazole (C=N) and pyrazine (aromatic) signals.
- X-ray Crystallography : For absolute stereochemical confirmation. Example parameters from similar sulfonamide derivatives: monoclinic system (space group P21/c), unit cell dimensions (a = 5.492 Å, b = 20.631 Å, c = 11.212 Å, β = 99.95°) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., expected [M+H]⁺ for C₁₈H₂₃N₅O₃S).
Advanced: How can mechanistic studies elucidate the regioselectivity of oxadiazole cyclization in this compound?
Methodological Answer:
Regioselectivity in 1,2,4-oxadiazole formation is influenced by:
- Substrate Electronics : Electron-withdrawing groups (e.g., pyrazine) stabilize intermediates via resonance.
- Kinetic vs. Thermodynamic Control : Perform time-dependent monitoring (e.g., in situ FTIR or LC-MS) to track intermediate formation. Computational studies (DFT) can compare activation energies of competing pathways .
Example : Use of radical-mediated bromination (as in ) to probe radical intermediates in cyclization.
Advanced: What computational strategies are suitable for predicting binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or oxidoreductases). Focus on the oxadiazole and pyrazine moieties as hydrogen-bond acceptors.
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS.
- DFT Calculations : Analyze charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
Advanced: How can researchers address conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs NMR predictors).
- Dynamic Effects : NMR may show time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to detect conformational exchange .
- Crystallographic Refinement : Re-examine X-ray data (e.g., residual electron density maps) to rule out disorder or partial occupancy .
Advanced: What strategies mitigate solubility challenges during biological assays of this sulfonamide derivative?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, improving aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for controlled release.
Advanced: How can researchers analyze the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes (human or rodent) to assess cytochrome P450-mediated oxidation. Identify metabolites using UPLC-QTOF .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity under simulated physiological humidity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
